(R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol
Overview
Description
®-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol is a chiral compound featuring a thiazole ring attached to a pyrrolidine ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available thiazole and pyrrolidine derivatives.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under inert atmosphere (e.g., nitrogen or argon) with appropriate solvents such as dichloromethane or tetrahydrofuran. Catalysts like palladium or copper may be used to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of ®-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol would involve:
Large-scale reactors: To handle the bulk quantities of starting materials.
Automated systems: For precise control of reaction conditions.
Purification techniques: Such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The thiazole ring can undergo reduction to form a dihydrothiazole derivative.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydrothiazole derivative.
Substitution: Introduction of alkyl or acyl groups on the thiazole ring.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism by which ®-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol: The enantiomer of the compound with different stereochemistry.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Uniqueness
Chirality: The ®-configuration imparts unique biological activity compared to its (S)-enantiomer.
Functional Groups: The combination of thiazole and pyrrolidine rings with a hydroxyl group provides distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
(3R)-1-(1,3-thiazol-5-ylmethyl)pyrrolidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c11-7-1-2-10(4-7)5-8-3-9-6-12-8/h3,6-7,11H,1-2,4-5H2/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMHVKMFIHYGJQ-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CN=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CN=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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